

(4-Methylmorpholin-3-yl)methanol molecular structure

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Compound of Interest

Compound Name: (4-Methylmorpholin-3-yl)methanol

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An In-depth Technical Guide to the Molecular Structure of **(4-Methylmorpholin-3-yl)methanol**

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholine heterocycle is a cornerstone of modern medicinal chemistry, widely recognized as a "privileged scaffold" for its ability to impart favorable physicochemical and pharmacokinetic properties to drug candidates.^[1] Within this class, chiral substituted morpholines serve as invaluable building blocks for creating stereochemically defined molecules that can interact with biological targets with high specificity. This guide provides a comprehensive technical overview of **(4-Methylmorpholin-3-yl)methanol**, a key chiral intermediate. We will dissect its molecular structure, physicochemical properties, synthesis, and reactivity. Furthermore, we will explore its structural elucidation through predicted spectroscopic signatures and discuss its strategic application in the design and development of novel therapeutics, particularly for central nervous system (CNS) disorders.^[1]

Molecular Structure and Chemical Identity

(4-Methylmorpholin-3-yl)methanol is a chiral secondary alcohol derivative of N-methylmorpholine. The core of the molecule is a saturated six-membered morpholine ring, containing an oxygen atom and a nitrogen atom at positions 1 and 4, respectively. A methyl group is attached to the nitrogen atom (N4), and a hydroxymethyl group (-CH₂OH) is attached to the carbon atom at position 3 (C3). The C3 carbon is a stereocenter, meaning the molecule

exists as two distinct enantiomers: **(R)-(4-methylmorpholin-3-yl)methanol** and **(S)-(4-methylmorpholin-3-yl)methanol**.

The specific stereochemistry is critical in drug development, as enantiomers often exhibit significantly different pharmacological activities and metabolic profiles.[\[2\]](#)

2D Chemical Structure:

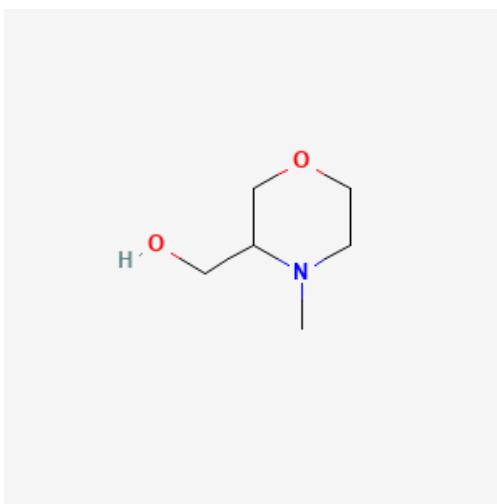


Figure 1: 2D Representation of **(4-Methylmorpholin-3-yl)methanol**

Chemical Identifiers

Precise identification is critical for sourcing, regulatory submission, and scientific communication. The following table summarizes the key identifiers for this compound.

Identifier	Value	Source(s)
Molecular Formula	C ₆ H ₁₃ NO ₂	[3]
Molecular Weight	131.17 g/mol	[3]
CAS Number (Racemate)	1159598-86-3	
CAS Number (R-enantiomer)	1620510-51-1	
CAS Number (S-enantiomer)	1620510-50-0	
Canonical SMILES	CN1CCOCC1CO	[3]
Isomeric SMILES (R)	CN1CCOC[C@H]1CO	[4]
InChI	InChI=1S/C6H13NO2/c1-7-2-3-9-5-6(7)4-8/h6,8H,2-5H2,1H3	[3]
InChIKey	WXGKNIRSXCAEEP-UHFFFAOYSA-N	[3]

Physicochemical Properties

The physicochemical properties of a building block are fundamental to its application, influencing reaction conditions, purification strategies, and the properties of the final active pharmaceutical ingredient (API). While extensive experimental data for **(4-methylmorpholin-3-yl)methanol** is not publicly available, we can compile predicted values and draw comparisons with the well-characterized parent compound, 4-methylmorpholine.

Property	Value	Notes / Source
XlogP3 (Predicted)	-0.7	A negative LogP value indicates high hydrophilicity, a desirable trait for improving aqueous solubility. [3]
Hydrogen Bond Donors	1 (from -OH group)	Capable of donating one hydrogen bond.
Hydrogen Bond Acceptors	3 (from N, ring O, and -OH O)	Capable of accepting hydrogen bonds at three sites.
Topological Polar Surface Area (TPSA)	32.7 Å ²	This value is favorable for blood-brain barrier penetration. [5]
Boiling Point	Data not available	For comparison, the parent 4-methylmorpholine boils at 115-116 °C. The hydroxyl group in the target molecule is expected to significantly increase its boiling point due to hydrogen bonding. [6]
pKa	Data not available	For comparison, the pKa of the conjugate acid of 4-methylmorpholine is 7.38. The presence of the nearby hydroxyl group may slightly alter the basicity of the nitrogen atom. [6]

Synthesis and Reactivity

Synthetic Workflow

(4-Methylmorpholin-3-yl)methanol is synthesized via a reductive amination pathway starting from morpholin-3-ylmethanol. This established method involves the N-methylation of the secondary amine in the morpholine ring.

Protocol: Synthesis of **(4-methylmorpholin-3-yl)methanol**

This protocol is adapted from a documented patent procedure.

Step-by-Step Methodology:

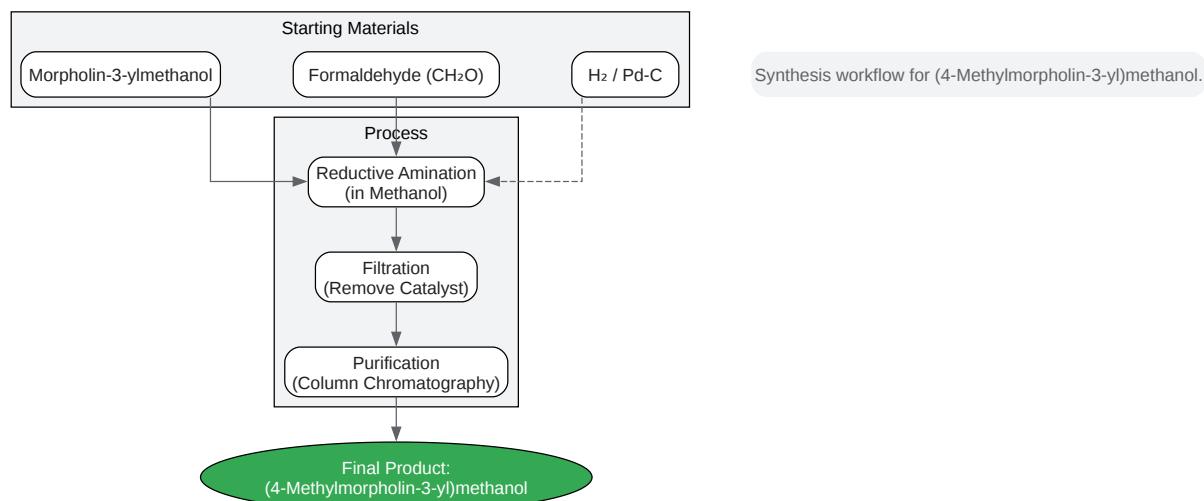
- **Dissolution:** Dissolve morpholin-3-ylmethanol (1.0 eq) in a suitable alcoholic solvent, such as methanol.
- **Reagent Addition:** To the solution, add an aqueous solution of formaldehyde (CH_2O , ~5.0 eq) followed by a palladium on carbon catalyst (Pd/C, ~10% w/w).
- **Hydrogenation:** The reaction vessel is purged and placed under a hydrogen (H_2) atmosphere (typically 1 atm, e.g., using a balloon).
- **Reaction:** The mixture is stirred vigorously at room temperature overnight. The reaction proceeds via the formation of an intermediate iminium ion, which is then reduced *in situ* by the catalytic hydrogenation.
- **Work-up:** Upon completion, the palladium catalyst is removed by filtration through a pad of diatomaceous earth (e.g., Celite). The filtrate is concentrated under reduced pressure to remove the solvent.
- **Purification:** The resulting crude residue (typically a yellow oil) is purified by silica gel column chromatography using a solvent system such as methanol in dichloromethane to afford the pure product.

Causality Behind Experimental Choices:

- **Formaldehyde:** Serves as the carbon source for the methyl group. It readily reacts with the secondary amine of the morpholine to form an unstable carbinolamine, which dehydrates to a transient iminium ion.
- **Palladium on Carbon (Pd/C) with H_2 :** This is a classic and highly effective catalytic system for the reduction of the iminium ion intermediate to the tertiary amine (the N-methyl group). It is preferred for its high efficiency and clean reaction profile.

- Purification: Column chromatography is necessary to separate the final product from unreacted starting material, catalyst residues, and any potential side-products.

Synthesis Workflow Diagram:



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A diagram illustrating the synthesis workflow.

Reactivity Profile

The molecule possesses two key functional groups that dictate its reactivity: a primary alcohol and a tertiary amine.

- Primary Alcohol ($-\text{CH}_2\text{OH}$): This group can undergo standard alcohol reactions, including:
 - Oxidation: Can be oxidized to the corresponding aldehyde or carboxylic acid using various reagents (e.g., PCC, DMP, TEMPO, or stronger oxidants like KMnO_4).
 - Esterification: Reacts with carboxylic acids or acyl chlorides to form esters.
 - Etherification: Can be converted to an ether, for example, through the Williamson ether synthesis after deprotonation.
 - Nucleophilic Substitution: Can be converted to a leaving group (e.g., tosylate or mesylate) to facilitate substitution reactions.
- Tertiary Amine (N-CH_3): The nitrogen atom is basic and nucleophilic.
 - Salt Formation: Reacts with acids to form ammonium salts, which can improve crystallinity and aqueous solubility.
 - N-Oxide Formation: Can be oxidized by reagents like m-CPBA or H_2O_2 to form the corresponding N-oxide, a common strategy in drug metabolism studies and for modulating polarity.

Predicted Spectroscopic Signatures for Structural Verification

While experimental spectra for **(4-methylmorpholin-3-yl)methanol** are not readily available in public repositories, its structure can be confidently predicted. These predicted signatures are essential for researchers to confirm the identity and purity of their synthesized material.

^1H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for each unique proton environment.

- -OH (1H): A broad singlet, chemical shift is variable and depends on concentration and solvent.

- $-\text{CH}_2\text{-O}$ (Morpholine, 2H): A multiplet, diastereotopic protons adjacent to the chiral center.
- $-\text{CH}(\text{N})\text{-}$ (Morpholine, 1H): A multiplet, adjacent to the chiral center.
- $-\text{CH}_2\text{-N}$ (Morpholine, 2H): A multiplet.
- $-\text{CH}_2\text{OH}$ (2H): A multiplet, appearing as a doublet of doublets due to coupling with the adjacent chiral proton.
- N-CH_3 (3H): A sharp singlet, typically in the 2.2-2.5 ppm range.

^{13}C NMR Spectroscopy

The carbon NMR spectrum should display six unique signals corresponding to the six carbon atoms in the molecule.

- N-CH_3 : ~45-50 ppm
- $-\text{CH}_2\text{-N}$ (Morpholine): ~55-60 ppm
- $-\text{CH}(\text{N})\text{-}$ (Morpholine, Chiral Center): ~60-65 ppm
- $-\text{CH}_2\text{OH}$: ~65-70 ppm
- $-\text{CH}_2\text{-O}$ (Morpholine): ~70-75 ppm

Mass Spectrometry

Mass spectrometry would confirm the molecular weight and provide structural information through fragmentation.

- Molecular Ion: The monoisotopic mass is 131.0946 Da.^[3] In electrospray ionization (ESI), the protonated molecule $[\text{M}+\text{H}]^+$ would be observed at $\text{m/z} \approx 132.1019$.^[3]
- Key Fragments: Common fragmentation pathways would include the loss of the hydroxymethyl group ($[\text{M-CH}_2\text{OH}]^+$, $\text{m/z} \approx 100$), or cleavage of the morpholine ring, leading to characteristic fragments.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups.

- O-H Stretch: A strong, broad absorption band in the region of 3200-3500 cm^{-1} , characteristic of a hydrogen-bonded alcohol.[7][8]
- C-H Stretch: Multiple sharp bands in the region of 2850-3000 cm^{-1} for the aliphatic C-H bonds.[8]
- C-O Stretch: Strong absorptions in the fingerprint region, typically between 1050-1150 cm^{-1} , corresponding to the C-O stretches of the primary alcohol and the morpholine ether.[7]

Role in Drug Discovery and Development

The morpholine moiety is considered a "privileged" structure because its inclusion often enhances drug-like properties.[1] It is not merely an inert linker but an active contributor to a molecule's overall profile.

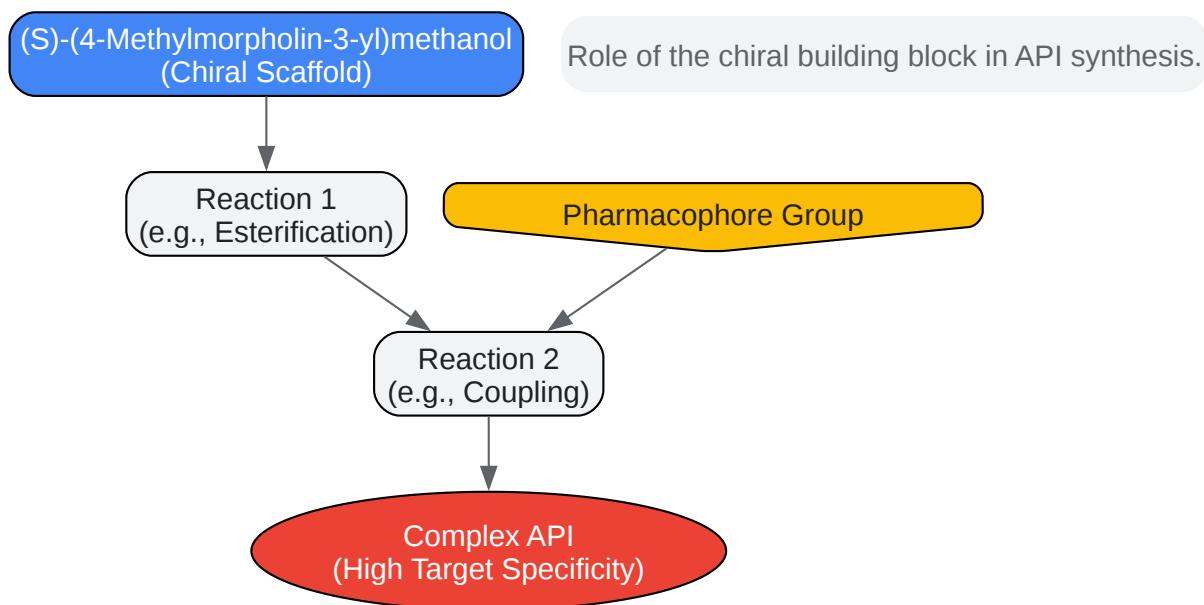
Key Advantages of the Morpholine Scaffold:

- Improved Solubility: The polar oxygen and nitrogen atoms improve aqueous solubility, which is critical for oral bioavailability and formulation.[1]
- Metabolic Stability: The saturated heterocyclic ring is generally more resistant to metabolic degradation compared to more labile structures.
- Favorable PK/PD Properties: The weak basicity of the nitrogen ($\text{pK}_a \sim 7.4$ for N-methylmorpholine) means it can be protonated at physiological pH, influencing interactions with targets and affecting absorption and distribution.[1][6]
- Blood-Brain Barrier (BBB) Permeation: The scaffold's ability to balance lipophilicity and polarity makes it particularly valuable in the design of CNS-active drugs.[1]

Application as a Chiral Building Block: **(4-Methylmorpholin-3-yl)methanol** provides a stereochemically defined scaffold onto which further complexity can be built. This is exemplified by its use in the synthesis of potent and selective kinase inhibitors, such as those targeting mTOR (mechanistic target of rapamycin). For instance, a related compound containing two 3-

methylmorpholine units was developed as a potent, orally available, and specific ATP-competitive mTOR inhibitor.^[1] This demonstrates the strategic value of incorporating such chiral motifs to achieve high target affinity and selectivity.

Conceptual Workflow in Drug Design:



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Conceptual use of **(4-Methylmorpholin-3-yl)methanol** in synthesis.

Conclusion

(4-Methylmorpholin-3-yl)methanol is more than a simple chemical intermediate; it is a sophisticated, stereochemically defined building block that offers significant advantages to the medicinal chemist. Its molecular structure, characterized by the privileged morpholine scaffold, a chiral center, and versatile functional groups, makes it an ideal starting point for the synthesis of complex drug candidates with improved pharmacokinetic profiles. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, empowers researchers to strategically leverage this valuable tool in the quest for novel and effective therapeutics.

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